molecular formula C24H28N2O3 B12053602 N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12053602
M. Wt: 392.5 g/mol
InChI Key: DIQIKBWJROKCCW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylaniline with an appropriate quinoline derivative. The reaction is often carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions. The intermediate product is then subjected to further reactions, including hydrolysis and cyclization, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and high-throughput screening. The use of environmentally benign solvents and reagents is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinolines, and substituted quinolines, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
  • 3-Borono-N-(2,3-dimethylphenyl)benzamide

Uniqueness

N-(2,3-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-4-5-6-9-15-26-20-14-8-7-12-18(20)22(27)21(24(26)29)23(28)25-19-13-10-11-16(2)17(19)3/h7-8,10-14,27H,4-6,9,15H2,1-3H3,(H,25,28)

InChI Key

DIQIKBWJROKCCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O

Origin of Product

United States

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